
cyclopenta-1,3-diene;manganese(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;manganese(2+) is an organometallic compound that features a manganese ion coordinated to a cyclopentadienyl ligand This compound belongs to the class of metallocenes, which are known for their sandwich-like structure where a metal ion is sandwiched between two cyclopentadienyl anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;manganese(2+) typically involves the reaction of manganese salts with cyclopentadienyl anions. One common method is the reaction of manganese(II) chloride with sodium cyclopentadienide in a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the reactants and products .
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;manganese(2+) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;manganese(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: Reduction reactions can convert the manganese ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a suitable nucleophile or electrophile .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield manganese(III) or manganese(IV) complexes, while reduction can produce manganese(I) species .
Scientific Research Applications
Cyclopenta-1,3-diene;manganese(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;manganese(2+) exerts its effects involves the coordination of the manganese ion to the cyclopentadienyl ligand. This coordination stabilizes the metal center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Cyclopenta-1,3-diene;manganese(2+) can be compared with other metallocenes such as ferrocene, nickelocene, and cobaltocene. While all these compounds share a similar sandwich-like structure, they differ in their chemical properties and reactivity due to the different metal ions involved. For example, ferrocene is known for its high stability and inertness, while cyclopenta-1,3-diene;manganese(2+) exhibits more diverse reactivity .
List of Similar Compounds
- Ferrocene (cyclopenta-1,3-diene;iron(2+))
- Nickelocene (cyclopenta-1,3-diene;nickel(2+))
- Cobaltocene (cyclopenta-1,3-diene;cobalt(2+))
- Titanocene (cyclopenta-1,3-diene;titanium(2+))
- Zirconocene (cyclopenta-1,3-diene;zirconium(2+))
Properties
Molecular Formula |
C10H2Mn-8 |
|---|---|
Molecular Weight |
177.06 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;manganese(2+) |
InChI |
InChI=1S/2C5H.Mn/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |
InChI Key |
WIBSEJIIJDMEQZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




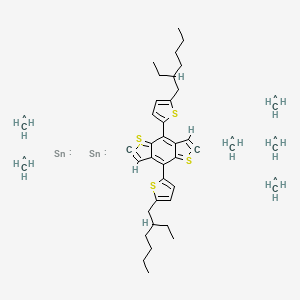
![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)

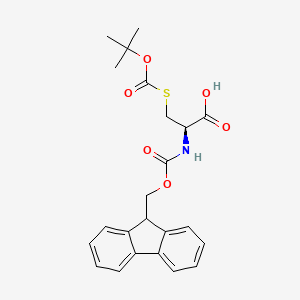
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)
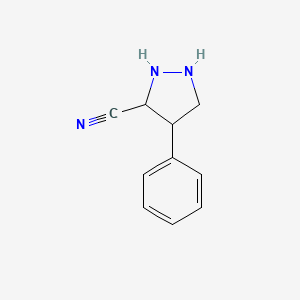
![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
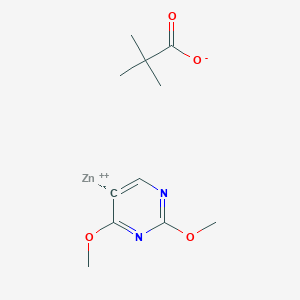
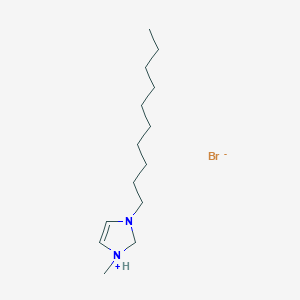

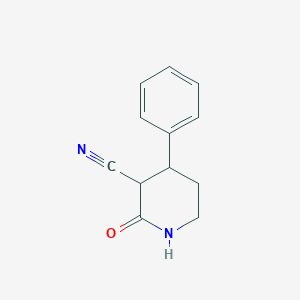
![1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133639.png)
